Cas no 2225172-16-5 (2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid)

2-クロロ-3-トリフルオロメチル-5-シクロプロピルフェニルボロン酸は、有機合成化学において重要なボロン酸誘導体です。特にSuzuki-Miyauraカップリング反応において優れた反応性を示し、複雑な芳香族化合物の構築に有用です。シクロプロピル基とトリフルオロメチル基の存在により、分子の立体障害と電子特性を調整可能で、医農薬中間体としての応用が期待されます。高い純度と安定性を有し、各種有機溶媒への溶解性も良好です。また、ハロゲンとボロン酸基の位置選択性が、多段階合成における効率的な官能基変換を可能にします。

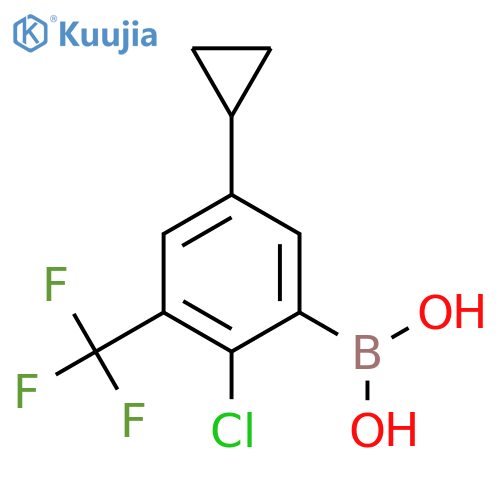

2225172-16-5 structure

商品名:2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid

2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid

- (2-Chloro-5-cyclopropyl-3-(trifluoromethyl)phenyl)boronic acid

- 2225172-16-5

-

- インチ: 1S/C10H9BClF3O2/c12-9-7(10(13,14)15)3-6(5-1-2-5)4-8(9)11(16)17/h3-5,16-17H,1-2H2

- InChIKey: VJVFTJIKXCUFCH-UHFFFAOYSA-N

- ほほえんだ: C1(B(O)O)=CC(C2CC2)=CC(C(F)(F)F)=C1Cl

計算された属性

- せいみつぶんしりょう: 264.0336219g/mol

- どういたいしつりょう: 264.0336219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904919-25mg |

2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid |

2225172-16-5 | 95% | 25mg |

¥2,790.00 | 2022-09-02 |

2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

2225172-16-5 (2-Chloro-3-trifluoromethyl-5-cyclopropylphenylboronic acid) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量